molecular formula C23H37N5O2 B2868924 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide CAS No. 922121-24-2

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide

Cat. No.: B2868924
CAS No.: 922121-24-2
M. Wt: 415.582
InChI Key: KCLKQTQUSBXGBD-UHFFFAOYSA-N
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Description

N'-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide is a synthetic small molecule characterized by a hybrid structure combining a tetrahydroquinoline core, a methylpiperazine moiety, and an ethanediamide (oxalamide) side chain. The molecule’s complexity arises from its multi-ring system and flexible substituents, which may influence its pharmacokinetic properties, such as solubility and target binding affinity.

Properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N5O2/c1-17(2)15-24-22(29)23(30)25-16-21(28-12-10-26(3)11-13-28)19-7-8-20-18(14-19)6-5-9-27(20)4/h7-8,14,17,21H,5-6,9-13,15-16H2,1-4H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLKQTQUSBXGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl

The tetrahydroquinoline core is typically synthesized via Pictet-Spengler cyclization , where a tryptamine derivative reacts with a carbonyl compound under acidic conditions. Alternative methods include reductive amination or catalytic hydrogenation of quinoline precursors.

Key Reaction Conditions

  • Catalyst : Pyrrolidine (0.1–0.5 equivalents) in 2-propanol.
  • Temperature : 80–100°C for 12–24 hours.
  • Yield : 65–78% after purification.

Comparative Analysis of Cyclization Methods

Method Catalyst Solvent Temperature (°C) Yield (%)
Pictet-Spengler Pyrrolidine 2-Propanol 80 72
Reductive Amination NaBH₃CN MeOH 25 58
Hydrogenation Pd/C EtOAc 50 (H₂, 1 atm) 68

The Pictet-Spengler method offers superior yields and scalability, making it the preferred industrial route.

Synthesis of 4-Methylpiperazin-1-yl

The 4-methylpiperazine moiety is synthesized via N-alkylation of piperazine using formaldehyde and triacetoxysodium borohydride (STAB) under mild conditions.

Optimized Protocol

  • Reactants : Piperazine (1 eq), formaldehyde (1.2 eq), STAB (1.5 eq).
  • Solvent : Dichloromethane (DCM) at 0°C.
  • Reaction Time : 4 hours.
  • Yield : 89% after column chromatography.

Methylation Efficiency with Different Reducing Agents

Reducing Agent Solvent Temperature (°C) Yield (%)
STAB DCM 0 89
NaBH₄ MeOH 25 45
LiAlH₄ THF 60 67

STAB ensures selective N-methylation without over-alkylation, critical for maintaining piperazine ring integrity.

Coupling Methodologies

Ethylenediamine Backbone Functionalization

The ethylenediamine linker is functionalized sequentially with the tetrahydroquinoline and piperazine moieties.

Stepwise Coupling Protocol

  • Tetrahydroquinoline Attachment :
    • React 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) with ethylenediamine (1.2 eq) using EDCI/HOBt in DMF.
    • Conditions: 25°C, 12 hours, 82% yield.
  • Piperazine Coupling :
    • Treat intermediate with 4-methylpiperazine (1.1 eq) and DIPEA in acetonitrile.
    • Conditions: 40°C, 6 hours, 78% yield.

Coupling Reagent Efficiency

Reagent Solvent Temperature (°C) Yield (%)
EDCI/HOBt DMF 25 82
DCC/DMAP CHCl₃ 25 70
HATU DCM 25 85

EDCI/HOBt balances cost and efficiency for industrial applications.

Final Amidation with N-(2-Methylpropyl) Group

The terminal amine of the ethylenediamine backbone is amidated with 2-methylpropylamine using oxalyl chloride.

Reaction Parameters

  • Oxalyl Chloride : 1.5 eq in THF at −10°C.
  • Stirring : 2 hours, followed by quenching with aqueous NaHCO₃.
  • Yield : 91% after recrystallization.

Solvent Impact on Amidation

Solvent Temperature (°C) Purity (%)
THF −10 98
DCM 0 89
Et₂O −20 94

Industrial-Scale Production Considerations

Catalytic System Optimization

Large-scale synthesis prioritizes cost-effective catalysts and recyclable solvents.

Economic Analysis of Catalysts

Catalyst Cost (USD/kg) Recyclability Yield (%)
Pyrrolidine 120 No 72
Zeolite 90 Yes 68
Ionic Liquid 200 Yes 75

Pyrrolidine remains preferred despite limited recyclability due to higher yields.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the tetrahydroquinoline ring to form quinoline derivatives.

    Reduction: Reduction of any carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide would depend on its specific biological target. Potential mechanisms could include:

    Molecular Targets: Binding to enzymes, receptors, or nucleic acids.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.

Comparison with Similar Compounds

Critical Discussion of Methodologies

  • Limitations of Structural Similarity Metrics : While Tanimoto/Dice indices efficiently quantify 2D similarity, they may overlook 3D conformational or pharmacophoric features critical for target binding .
  • Bioactivity vs. Chemical Similarity : Activity cliffs (e.g., high structural similarity but divergent potency) necessitate multi-parametric analysis combining docking, QSAR, and experimental validation .

Biological Activity

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H32N4O2
  • IUPAC Name : this compound
  • Key Functional Groups : Tetrahydroquinoline moiety, piperazine ring

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways involved in neurological functions.

Enzyme Inhibition : Research indicates that the compound may inhibit certain enzymes, particularly those involved in neurotransmission and metabolic processes. For instance, it has shown potential as an inhibitor of cholinesterase enzymes, which play a critical role in the breakdown of neurotransmitters such as acetylcholine.

1. Neuropharmacological Effects

Studies have demonstrated that derivatives of tetrahydroquinoline exhibit neuroprotective effects and may enhance cognitive functions. The specific compound has been evaluated for its potential in treating neurodegenerative diseases due to its cholinergic activity.

2. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The presence of the piperazine ring is often associated with enhanced antibacterial activity against various pathogens .

3. In Vitro Studies

In vitro assays have shown that this compound exhibits significant inhibitory effects on specific enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The IC50 values for these activities are critical for assessing its therapeutic potential in conditions like Alzheimer's disease .

Case Studies

StudyObjectiveFindings
Study 1Evaluate cholinergic activityDemonstrated significant inhibition of AChE with an IC50 value of 46.42 μM
Study 2Assess antimicrobial propertiesShowed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli
Study 3Neuroprotective effectsIndicated potential benefits in models of neurodegeneration

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